4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(4-isopropylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
- Research has demonstrated that derivatives of 1,2,4-triazole, including compounds structurally related to the one of interest, exhibit promising enzyme inhibition properties, such as lipase and α-glucosidase inhibition, which are significant for therapeutic applications in treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015). Additionally, some 1,2,4-triazole derivatives have shown antimicrobial activities, which could contribute to the development of new antibiotics or antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties
- Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These studies revealed that certain compounds in this category exhibit significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Molecular and Electronic Analysis
- Detailed molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic 1,2,4-triazole derivatives have been conducted to understand their electronic properties and potential applications in various fields, including materials science and pharmaceuticals (Beytur & Avinca, 2021).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles, which are known to interact with various biological targets. For instance, some 1,2,4-triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes .
Mode of Action
The mode of action of 1,2,4-triazoles generally involves binding to their target proteins and inhibiting their function. The exact mode of action for this specific compound would depend on its precise structure and the nature of its target .
Biochemical Pathways
Depending on the target of this compound, it could potentially affect various biochemical pathways. For example, if it targets an enzyme involved in cell wall synthesis, it could disrupt the integrity of the cell wall, leading to cell death .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)17-7-9-18(10-8-17)23-15(3)21-22(20(23)24)13-16-5-11-19(25-4)12-6-16/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOIYRXXFHRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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